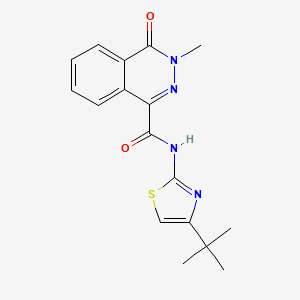![molecular formula C19H19N3O B10999746 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B10999746.png)
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone is a complex organic compound that features a benzimidazole ring, a pyrrolidine ring, and a phenyl group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The benzimidazole moiety is known for its broad range of biological activities, while the pyrrolidine ring contributes to the compound’s structural diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring. This is followed by the introduction of the pyrrolidine ring through nucleophilic substitution or cyclization reactions. The final step involves the attachment of the phenyl group to the ethanone moiety. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzimidazole and pyrrolidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring yields N-oxides, while reduction of the ethanone moiety produces alcohol derivatives.
Scientific Research Applications
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: Known for its antimicrobial and anticancer properties.
Pyrrolidine: Widely used in medicinal chemistry for its structural diversity.
Phenylethanone derivatives: Known for their various biological activities .
Uniqueness
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone is unique due to the combination of the benzimidazole and pyrrolidine rings, which confer a broad range of biological activities and potential applications. This combination enhances the compound’s structural diversity and potential for therapeutic use.
Properties
Molecular Formula |
C19H19N3O |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C19H19N3O/c23-18(13-14-7-2-1-3-8-14)22-12-6-11-17(22)19-20-15-9-4-5-10-16(15)21-19/h1-5,7-10,17H,6,11-13H2,(H,20,21) |
InChI Key |
QHHNVVWRAICPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B10999663.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B10999675.png)
![1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B10999678.png)
![N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide](/img/structure/B10999680.png)
![2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B10999682.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10999695.png)

![4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B10999705.png)
![2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B10999714.png)
![N-(3,4,5-trimethoxyphenyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10999718.png)
![N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10999726.png)
![2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B10999733.png)
![methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10999738.png)
